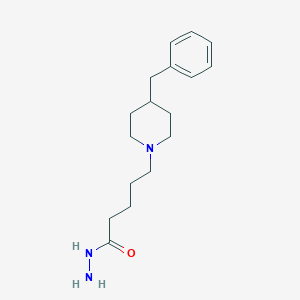

5-(4-Benzylpiperidin-1-yl)valerhydrazide

説明

5-(4-Benzylpiperidin-1-yl)valerhydrazide is a hydrazide derivative featuring a five-carbon valerhydrazide chain linked to a 4-benzylpiperidine moiety. The benzylpiperidine group is known for enhancing lipophilicity and membrane permeability, while the hydrazide functionality may contribute to hydrogen bonding and metal chelation, properties critical for bioactivity .

特性

分子式 |

C17H27N3O |

|---|---|

分子量 |

289.4 g/mol |

IUPAC名 |

5-(4-benzylpiperidin-1-yl)pentanehydrazide |

InChI |

InChI=1S/C17H27N3O/c18-19-17(21)8-4-5-11-20-12-9-16(10-13-20)14-15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14,18H2,(H,19,21) |

InChIキー |

LOWYEGBPNLQUIS-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCC1CC2=CC=CC=C2)CCCCC(=O)NN |

製品の起源 |

United States |

類似化合物との比較

Key Observations :

- Chain Length : Shorter chains (e.g., propanehydrazide) generally yield lower-melting solids compared to longer chains, possibly due to reduced van der Waals interactions .

- Terminal Group : Hydrazide derivatives (e.g., 3h) exhibit higher melting points than amines (88l) or alcohols (10d), likely due to hydrogen bonding capacity .

- Synthetic Yields : Amine-terminated compounds (e.g., 88l) achieve higher yields (97%), suggesting optimized reactions, whereas isoindoline-dione derivatives (7i) face challenges (31% yield) due to structural complexity .

Physicochemical Properties

- Solubility : The hydrazide group in 3-(4-benzylpiperidin-1-yl)propanehydrazide (3h) enhances polarity compared to the lipophilic isoindoline-dione derivative (7i), which may favor aqueous solubility .

- Thermal Stability : Higher melting points in hydrazide derivatives (110–112°C for 3h vs. 60–62°C for 7i) correlate with stronger intermolecular interactions .

Molecular Docking and Binding Affinity

While direct docking studies for 5-(4-Benzylpiperidin-1-yl)valerhydrazide are absent, analogs like 3h and 7i have been evaluated using tools such as AutoDock Vina. The benzylpiperidine moiety likely interacts with hydrophobic pockets in enzyme active sites, while the hydrazide group may form hydrogen bonds with catalytic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。